molecular formula C8H11IN2O3 B15222650 tert-Butyl (5-iodoisoxazol-3-yl)carbamate

tert-Butyl (5-iodoisoxazol-3-yl)carbamate

Cat. No.: B15222650
M. Wt: 310.09 g/mol
InChI Key: USRWKYJDLOHUOZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-iodoisoxazol-3-yl)carbamate is a carbamate-protected isoxazole derivative featuring an iodine substituent at the 5-position of the isoxazole ring. The iodine atom in the target compound likely enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a leaving group. Its molecular formula is inferred as C₈H₁₁IN₂O₃, with a molecular weight significantly higher than non-halogenated analogs due to iodine’s atomic mass (127 g/mol) .

Properties

Molecular Formula

C8H11IN2O3

Molecular Weight

310.09 g/mol

IUPAC Name

tert-butyl N-(5-iodo-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C8H11IN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)14-11-6/h4H,1-3H3,(H,10,11,12)

InChI Key

USRWKYJDLOHUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-iodoisoxazol-3-yl)carbamate typically involves the formation of the isoxazole ring followed by the introduction of the tert-butyl carbamate group. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The iodination of the isoxazole ring can be achieved using iodine or iodine monochloride under mild conditions. Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate and a base such as triethylamine .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Trifluoroacetic acid or hydrochloric acid

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (5-iodoisoxazol-3-yl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Isoxazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: The compound is used in the development of agrochemicals and materials science. Its unique structure allows for the modification of physical and chemical properties of polymers and other materials .

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodoisoxazol-3-yl)carbamate is primarily related to its ability to act as a protecting group for amines. The tert-butyl carbamate group can be easily introduced and removed under mild conditions, making it a valuable tool in peptide synthesis and other organic transformations. The isoxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (5-iodoisoxazol-3-yl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Substituent CAS No. Molecular Weight Reactivity Storage Conditions Hazard Profile
This compound Iodo (5-position) N/A ~283.09 (estimated) High (iodine as leaving group) 2–8°C, inert atmosphere Likely H302, H315, H319, H335 (inferred)
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate Amino (5-position) 380629-73-2 249.27 Nucleophilic amino group for functionalization 2–8°C, inert atmosphere H302, H315, H319, H335
tert-Butyl (5-methylisoxazol-3-yl)carbamate Methyl (5-position) 97517-66-3 ~198.24 (estimated) Low (steric hindrance from methyl) Sealed, dry, 2–8°C H302, H315, H319
tert-Butyl (5-(tert-butyl)isoxazol-3-yl)carbamate tert-Butyl (5-position) 89661-71-2 240.30 Very low (bulky tert-butyl group) Sealed, dry, 2–8°C H302, H315, H319

Key Findings:

Substituent Effects on Reactivity: The iodo substituent enhances electrophilicity, making the compound a candidate for metal-catalyzed cross-coupling reactions. This contrasts with the amino group in CAS 380629-73-2, which enables nucleophilic substitutions or amide bond formations . Methyl and tert-butyl groups (CAS 97517-66-3 and 89661-71-2) reduce reactivity due to steric hindrance, favoring stability over synthetic versatility .

Physicochemical Properties: Molecular Weight: The iodo derivative’s molecular weight (~283.09) exceeds non-halogenated analogs (e.g., 249.27 for the amino derivative) due to iodine’s mass . Solubility: While data for the iodo compound is absent, the amino derivative (CAS 380629-73-2) is sparingly soluble in polar solvents, whereas methyl/tert-butyl analogs are more lipophilic .

Safety and Handling: All compounds share hazards like skin/eye irritation (H315, H319) and toxicity if swallowed (H302).

Applications: Iodo Derivative: Likely used in pharmaceutical intermediates for Suzuki reactions or radioimaging probes. Amino Derivative (CAS 380629-73-2): A building block for antiretroviral or kinase inhibitor syntheses . Methyl/Tert-Butyl Derivatives: Employed in stable intermediates or agrochemicals due to inert substituents .

Biological Activity

tert-Butyl (5-iodoisoxazol-3-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Chemical Formula : C9H16N2O3
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 1346773-63-4
  • Solubility : Very soluble in water (29.6 mg/ml) .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various metabolic enzymes, potentially inhibiting their activity. This includes effects on proteases and kinases involved in cellular signaling pathways.
  • Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression, particularly in cancer cells, suggesting a role in apoptosis induction and cell proliferation inhibition .
  • Neuroprotective Effects : In vitro studies have suggested that this compound exhibits protective effects on neuronal cells, enhancing cell viability under stress conditions .

Case Studies and Findings

  • Anti-Cancer Activity :
    • A study demonstrated that this compound significantly reduced the viability of certain cancer cell lines through apoptosis induction .
    • The compound was found to inhibit the MAPK/ERK signaling pathway, which is crucial for cell survival and proliferation.
  • Neuroprotection :
    • In a model of oxidative stress, this compound improved astrocyte viability by modulating the expression of neuroprotective proteins .
    • This suggests potential therapeutic applications in neurodegenerative diseases.

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanismReference
Anti-cancerInduces apoptosis via MAPK/ERK inhibition
NeuroprotectionEnhances cell viability under oxidative stress
Cell cycle regulationAlters progression in cancer cells

Toxicology and Safety Profile

While the compound exhibits various beneficial biological activities, it is essential to consider its safety profile. The compound has been classified with a signal word "Warning," indicating potential hazards associated with its use. Careful handling and further toxicological studies are recommended to establish safe usage guidelines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl (5-iodoisoxazol-3-yl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of 5-iodoisoxazol-3-amine. For example, acylation with Boc anhydride in dichloromethane (DCM) using triethylamine as a base at 20°C for 7 hours achieved an 83% yield . Optimization involves controlling stoichiometry, reaction time, and solvent polarity. Parallel purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures purity. Comparative studies suggest that inert atmospheres (N₂/Ar) minimize side reactions like oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.3 ppm; isoxazole protons at δ 6.5–8.0 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures by refining diffraction data. Mercury software aids in visualizing hydrogen-bonding networks and packing motifs, critical for confirming stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₈H₁₂IN₂O₃: calc. 311.00, observed 311.02) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Regular stability assessments via HPLC (e.g., C18 column, acetonitrile/water mobile phase) monitor degradation (e.g., free isoxazole formation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis (e.g., unexpected peaks or splitting)?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify by-products (e.g., unreacted starting materials or de-Boc derivatives).
  • Variable Temperature NMR : Distinguish dynamic effects (e.g., rotamers) from static impurities. For example, broadening of tert-butyl signals at low temperatures may indicate conformational flexibility .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings .

Q. What strategies determine the stereochemistry of derivatives, such as those with chiral centers or axial chirality?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra for absolute configuration.
  • X-ray Crystallography : Resolve spatial arrangements via heavy-atom derivatives (e.g., iodine anomalous scattering) .

Q. How can computational methods guide the design of analogs with enhanced biological activity?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against targets (e.g., kinases) to predict binding modes. For example, the isoxazole ring may occupy ATP-binding pockets .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data from analogs.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting reactivity data (e.g., unexpected iodination or deprotection)?

  • Methodological Answer :

  • Mechanistic Studies : Probe intermediates via in situ IR (e.g., loss of Boc carbonyl at ~1750 cm⁻¹) or trapping experiments.
  • Competitive Experiments : Compare reaction outcomes with/without radical inhibitors (e.g., TEMPO) to rule out chain pathways.
  • DFT Calculations (Gaussian) : Map energy barriers for plausible pathways (e.g., SN2 vs. radical mechanisms) .

Biological Evaluation

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Methodological Answer :

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptosis.
  • Kinase Profiling : Use Eurofins KinaseProfiler™ to identify inhibitory activity against 100+ kinases .

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